Amesergide

Übersicht

Beschreibung

Amesergid, auch bekannt unter seinem Entwicklungscode LY-237733, ist ein Serotoninrezeptorantagonist aus der Familie der Ergo- und Lysergamide. Es wurde von Eli Lilly and Company zur Behandlung verschiedener Erkrankungen entwickelt, darunter Depression, Angstzustände, Schizophrenie, männliche sexuelle Dysfunktion, Migräne und Thrombose. Es wurde jedoch nie vermarktet .

Herstellungsmethoden

Die Synthese von Amesergid beinhaltet die Bildung seiner Kernstruktur, die

Vorbereitungsmethoden

The synthesis of amesergide involves the formation of its core structure, which

Biologische Aktivität

Amesergide is a selective antagonist of the serotonin 5-HT2 receptor, primarily developed for its potential antidepressant properties. This compound has garnered attention due to its pharmacological profile, which influences various physiological processes, particularly those related to mood and behavior. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C_{24}H_{28}N_{4}O_{2}

- Molecular Weight : Approximately 393.575 g/mol

This compound's primary mechanism involves blocking the 5-HT2 receptor subtype, which plays a crucial role in serotonin signaling pathways. This antagonism can lead to significant physiological changes, including:

- Modulation of mood and behavior

- Alterations in reproductive outcomes in animal models

- Potential therapeutic applications in treating disorders linked to serotonin dysregulation such as depression and anxiety .

Biological Effects

Research indicates that this compound can influence various biological systems. Notable findings include:

- Reproductive Outcomes : In studies involving pregnant rats, this compound demonstrated a dose-dependent impact on progeny body weight during gestation and lactation periods .

- Mood Disorders : Clinical studies have shown that this compound may be effective in treating major depressive disorder (MDD). In one study, 80% of subjects treated with this compound showed clinical improvement as measured by the Hamilton Depression Rating Scale (HAMD), compared to 67% in the selective serotonin reuptake inhibitor (SSRI) group .

Study on Major Depressive Disorder

A double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with MDD. The results are summarized in Table 1.

| Treatment Group | Initial HAMD Score | Posttreatment HAMD Score | Improvement (%) |

|---|---|---|---|

| This compound (15-30 mg) | 22.8 ± 6.3 | 5.3 ± 3.4 | 76% |

| SSRI (20 mg) | 21.3 ± 4.4 | 5.8 ± 3.5 | 75% |

The study highlighted significant improvements in cerebral blood flow (CBF) in regions associated with mood regulation following treatment with this compound compared to SSRIs .

Interaction with Other Neurotransmitter Systems

Further investigations into this compound's interactions with other neurotransmitter systems are warranted. Its antagonistic properties at the 5-HT2 receptor may also influence dopaminergic and noradrenergic systems, potentially broadening its therapeutic applications .

Analyse Chemischer Reaktionen

Metabolic Transformations

Amesergide undergoes phase I metabolism primarily via hydroxylation, forming its major active metabolite, 4-hydroxythis compound (C₂₂H₂₇N₃O₃). This reaction is catalyzed by cytochrome P450 enzymes, introducing a hydroxyl group at the 4-position of the indole ring (Fig. 1). The metabolite retains antagonistic activity at serotonin receptors but gains enhanced affinity for α₂-adrenergic receptors (Kᵢ = 13 nM) .

| Metabolite | Structural Change | Receptor Affinity (Kᵢ) |

|---|---|---|

| This compound | Parent compound | 5-HT₂ₐ: 1.96 nM; 5-HT₂ᴄ: 15.1 nM |

| 4-Hydroxythis compound | 4-OH addition on indole ring | α₂-adrenergic: 13 nM |

Receptor Binding Dynamics

This compound’s chemical interactions with receptors involve competitive antagonism via hydrogen bonding and hydrophobic interactions . Key residues in serotonin receptors (e.g., Asp155 in 5-HT₂ₐ) form salt bridges with its tertiary amine, while its ergoline scaffold aligns with hydrophobic pockets .

Critical Binding Interactions:

-

5-HT₂ₐ Antagonism : Interaction with transmembrane helix 3 (TM3) and TM6 residues stabilizes the inactive receptor conformation .

-

α₂-Adrenergic Activity : Metabolite-mediated blockade involves π-π stacking with Tyr394 .

Stability and Degradation

Under acidic conditions (pH < 3), this compound undergoes hydrolysis at the amide bond, yielding lysergic acid derivatives . This degradation pathway is critical for storage and formulation stability.

Degradation Products:

-

Lysergamide fragment (C₁₆H₁₇N₃O)

-

Pyrrolidine derivative (C₆H₁₁N)

Comparative Pharmacological Profile

This compound’s selectivity distinguishes it from related compounds:

Experimental Insights

Eigenschaften

CAS-Nummer |

121588-75-8 |

|---|---|

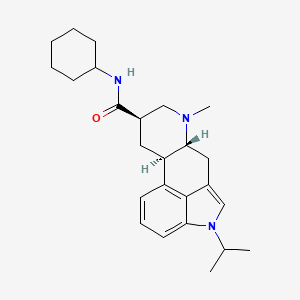

Molekularformel |

C25H35N3O |

Molekulargewicht |

393.6 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |

InChI-Schlüssel |

KEMOOQHMCGCZKH-JMUQELJHSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Isomerische SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Kanonische SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Aussehen |

Solid powder |

Key on ui other cas no. |

121588-75-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amesergide LY 237733 LY-237733 LY237733 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.